methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate
Description
Methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate is a synthetic carbamate derivative characterized by a piperazine core substituted with a 4-fluorophenyl group and a furan-2-yl moiety. The compound’s molecular formula is C₁₈H₂₁FN₃O₃, with an average molecular mass of approximately 346.38 g/mol (exact mass: 346.1567) . Its structure features:
- A piperazine ring at position 1, substituted with a 4-fluorophenyl group.
- A furan-2-yl group attached to the ethyl chain.
- A methyl carbamate terminal group, which distinguishes it from amide or ketone derivatives.
Properties
IUPAC Name |
methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-24-18(23)20-13-16(17-3-2-12-25-17)22-10-8-21(9-11-22)15-6-4-14(19)5-7-15/h2-7,12,16H,8-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZRZJLYHOXBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Coupling with Furan Derivative: The piperazine derivative is then coupled with a furan-2-yl derivative under specific conditions to form the intermediate compound.
Carbamoylation: The final step involves the reaction of the intermediate with methyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the piperazine ring, potentially leading to the formation of secondary amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Biological Studies: It serves as a tool compound in studies related to cell signaling and neurotransmission.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Moieties
Table 1: Key Structural Features of Selected Analogues
Key Observations :
- Conversely, the trifluoromethyl group in Compound 21 may improve metabolic stability and lipophilicity.
- Heterocyclic Variations: The thiophene ring in Compound 21 and furan-2-carbonyl group in alter electronic properties, affecting binding to targets like adenosine receptors .
Carbamate Derivatives with Arylpiperazine Substituents
Table 2: Physicochemical Properties of Carbamate Derivatives
Key Observations :
- Electronic Effects : The trifluoromethyl-pyridine substituent in lowers pKa (7.56), enhancing solubility at physiological pH compared to the target compound.
Biological Activity
Methyl N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a furan ring, contributing to its unique chemical properties. Its IUPAC name is methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate, with the molecular formula and a molecular weight of 345.38 g/mol.
This compound primarily interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This interaction modulates neurotransmission pathways, potentially influencing mood, cognition, and behavior. The compound's ability to bind to these receptors suggests it could be useful in treating neurological disorders.
Pharmacological Effects
The compound has been investigated for various pharmacological effects:
- Antidepressant-like Activity : Studies indicate potential antidepressant effects through serotonin receptor modulation.
- Neuroprotective Effects : It may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells.
In Vitro Studies
In vitro studies have demonstrated the compound's effectiveness in inhibiting specific enzymes associated with neurodegenerative diseases:
| Enzyme Target | IC50 (μM) | Reference |
|---|---|---|
| Monoamine Oxidase A | 0.69 | |
| Monoamine Oxidase B | 0.51 | |
| Acetylcholinesterase | <10 |
These findings suggest that the compound may help manage conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and monoamine oxidases (MAOs).
Neuropharmacological Evaluation
A study published in ACS Omega evaluated the neuropharmacological profile of similar piperazine derivatives, highlighting their potential in treating mood disorders. The results indicated that compounds with structural similarities to this compound exhibited significant antidepressant activity in animal models, supporting further investigation into this compound's therapeutic potential .
Cytotoxicity Assessment
The cytotoxicity of this compound was assessed on Vero cells using the MTT assay. The results indicated low cytotoxicity with a CC50 value exceeding 100 μM, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
